Polmacoxib

Catalog No.
S548848
CAS No.
301692-76-2
M.F
C18H16FNO4S
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polmacoxib

CAS Number

301692-76-2

Product Name

Polmacoxib

IUPAC Name

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)

InChI Key

IJWPAFMIFNSIGD-UHFFFAOYSA-N

SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

CG100649; CG-100649; CG 100649; polmacoxib

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C

Description

The exact mass of the compound Polmacoxib is 361.07841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Polmacoxib, also known by its trade name Acelex and developed as CG100649, is a novel nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis. It was approved for use in South Korea in February 2015. The compound exhibits dual inhibitory activity against cyclooxygenase-2 (COX-2) and carbonic anhydrase enzymes, which are pivotal in mediating inflammatory processes and pain responses in the body .

The chemical structure of Polmacoxib is characterized by its formula C18H16FNO4SC_{18}H_{16}FNO_{4}S and a molar mass of 361.39 g/mol . Its mechanism of action involves the inhibition of COX-2, which reduces the synthesis of pro-inflammatory prostaglandins, and the inhibition of carbonic anhydrase, contributing to its analgesic effects .

Polmacoxib's mechanism of action is centered on its dual inhibition of COX-2 and CA enzymes. COX-2 plays a crucial role in inflammatory processes by producing prostaglandins, which contribute to pain and inflammation []. By inhibiting COX-2, Polmacoxib reduces prostaglandin production, leading to pain relief and reduced inflammation in osteoarthritic joints [].

Carbonic anhydrase (CA) is another enzyme involved in inflammation. It regulates acid-base balance within tissues and may contribute to the pathogenesis of osteoarthritis []. Inhibiting CA with Polmacoxib might offer additional benefits in managing inflammation and joint damage [, ].

While the exact details of the interaction between Polmacoxib and these enzymes require further investigation, the dual inhibition mechanism is believed to be responsible for the drug's therapeutic effects [].

Clinical trials suggest that Polmacoxib is relatively well tolerated at a dose of 2mg daily []. However, gastrointestinal and general side effects were reported more frequently with Polmacoxib compared to placebo []. Further research is needed to determine the long-term safety profile and potential drug interactions of Polmacoxib [].

  • Inhibition of Cyclooxygenase: Polmacoxib inhibits COX-2, which catalyzes the conversion of arachidonic acid into prostaglandins. This process includes the formation of hydroperoxy endoperoxide prostaglandin G2 (PGG2) and subsequently prostaglandin H2 (PGH2), which are precursors to various inflammatory mediators .
  • Carbonic Anhydrase Inhibition: The compound also inhibits carbonic anhydrases I and II, which play roles in bicarbonate production and pH regulation in tissues. This inhibition can lead to altered bicarbonate levels and may affect pain signaling pathways .
  • Dual Action: The simultaneous inhibition of COX-2 and carbonic anhydrase distinguishes Polmacoxib from traditional NSAIDs that primarily target COX enzymes alone .

Polmacoxib exhibits significant biological activity through its dual inhibition mechanism:

  • Anti-inflammatory Effects: By inhibiting COX-2, Polmacoxib reduces the production of inflammatory prostaglandins, leading to decreased inflammation and pain associated with conditions like osteoarthritis .
  • Analgesic Properties: The inhibition of carbonic anhydrase contributes to its analgesic effects by modulating pain pathways, potentially offering a broader therapeutic profile compared to standard NSAIDs .

Clinical studies have shown that Polmacoxib influences urinary prostaglandin metabolites similarly to celecoxib, indicating comparable efficacy in managing inflammation and pain while potentially sharing similar cardiovascular risk profiles .

The synthesis of Polmacoxib has been explored through various methods:

  • Traditional Methods: Early synthesis routes involved complex procedures including iodination and Suzuki coupling, often using chlorine gas, which posed environmental risks and increased production costs due to specialized equipment requirements .
  • Improved Synthesis: Recent advancements focus on safer methods that do not require chlorine gas. For instance, one method involves reacting a sulfinate compound with hydroxylamine-O-sulfonic acid (HOSA), offering a more economical and less hazardous approach to producing high-purity Polmacoxib .

Polmacoxib is primarily indicated for:

  • Osteoarthritis Treatment: It is utilized as an effective option for managing pain and inflammation associated with osteoarthritis .
  • Potential Use in Other Inflammatory Conditions: Given its dual action, there is potential for Polmacoxib to be investigated for other inflammatory disorders beyond osteoarthritis.

Polmacoxib has been studied for its interactions with other drugs:

  • Drug Interactions: Co-administration with desmopressin may increase the risk or severity of hypertension and hyponatremia .
  • Comparative Studies: Studies comparing Polmacoxib with other NSAIDs like celecoxib have shown it may have similar effects on urinary metabolites but could differ in safety profiles regarding cardiovascular risks .

Several compounds exhibit similar properties to Polmacoxib:

Compound NameMechanismUnique Feature
CelecoxibSelective COX-2 inhibitorWell-established safety profile
EtoricoxibSelective COX-2 inhibitorLonger half-life
ValdecoxibSelective COX-2 inhibitorDual action on COX-1/COX-2
RofecoxibSelective COX-2 inhibitorWithdrawn due to cardiovascular risks
MeloxicamPreferential COX-2 inhibitorLower gastrointestinal side effects

Polmacoxib's uniqueness lies in its dual inhibition mechanism targeting both COX-2 and carbonic anhydrase, providing a broader therapeutic approach compared to traditional NSAIDs that predominantly focus on COX inhibition alone . This dual action may enhance its efficacy while potentially mitigating some side effects associated with conventional NSAIDs.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

361.07840733 g/mol

Monoisotopic Mass

361.07840733 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IJ34D6YPAO

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AH - Coxibs
M01AH07 - Polmacoxi

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Other CAS

301692-76-2

Wikipedia

Polmacoxib

Dates

Modify: 2023-08-15
1: Kim SH, Margalit O, Katoh H, Wang D, Wu H, Xia D, Holla VR, Yang P, DuBois RN. CG100649, a novel COX-2 inhibitor, inhibits colorectal adenoma and carcinoma growth in mouse models. Invest New Drugs. 2014 Aug 3. [Epub ahead of print] PubMed PMID: 25085205.
2: Youn Choi H, Jin SJ, Jung JA, Kim UJ, Ko YJ, Noh YH, Bae KS, Lim HS. Effects of ketoconazole on the pharmacokinetic properties of CG100649, a novel NSAID: a randomized, open-label crossover study in healthy Korean male volunteers. Clin Ther. 2014 Jan 1;36(1):115-25. doi: 10.1016/j.clinthera.2013.12.004. PubMed PMID: 24417786.
3: Skarke C, Alamuddin N, Lawson JA, Cen L, Propert KJ, Fitzgerald GA. Comparative impact on prostanoid biosynthesis of celecoxib and the novel nonsteroidal anti-inflammatory drug CG100649. Clin Pharmacol Ther. 2012 Jun;91(6):986-93. doi: 10.1038/clpt.2012.3. Epub 2012 Jan 25. PubMed PMID: 22278334; PubMed Central PMCID: PMC3740579.

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